4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole
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Overview
Description
4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, an iodophenyl group, and a methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-iodo-3-methylbenzaldehyde with chloroacetic acid in the presence of a base, followed by further functionalization to introduce the chloromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the iodine or chloromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different nucleophiles replacing the iodine or chloromethyl groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as precursors for drugs targeting specific diseases or conditions.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)benzoyl chloride
1-Chloro-4-(chloromethyl)benzene
Uniqueness: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole stands out due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C11H9ClINO |
---|---|
Molecular Weight |
333.55 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3-iodophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClINO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
InChI Key |
ZVAUZVDXONMWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)I)CCl |
Origin of Product |
United States |
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